molecular formula C15H17NO B171849 N-[(4-methoxyphenyl)methyl]-4-methylaniline CAS No. 112825-69-1

N-[(4-methoxyphenyl)methyl]-4-methylaniline

Cat. No.: B171849
CAS No.: 112825-69-1
M. Wt: 227.3 g/mol
InChI Key: XNMYZFQKCCQEIP-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-4-methylaniline (CAS: 14429-14-2), also known as 4-methoxy-N-(4-methoxybenzyl)aniline, is a secondary amine with the molecular formula C₁₅H₁₇NO₂ (molecular weight: 243.30 g/mol) . Its structure comprises a 4-methylaniline moiety linked to a 4-methoxybenzyl group via a methylene bridge. This compound is synthesized through reductive amination or coupling reactions involving 4-methoxybenzyl halides and 4-methylaniline derivatives .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12-3-7-14(8-4-12)16-11-13-5-9-15(17-2)10-6-13/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMYZFQKCCQEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404856
Record name Benzenemethanamine, 4-methoxy-N-(4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112825-69-1
Record name Benzenemethanamine, 4-methoxy-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXY-N-(P-TOLYL)BENZYLAMINE
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Preparation Methods

Imine Intermediate Formation

The reaction between 4-methylaniline and 4-methoxybenzaldehyde proceeds via nucleophilic attack of the amine on the carbonyl carbon, facilitated by mild acidic or anhydrous conditions. Key parameters include:

  • Solvent Selection : Dichloromethane (DCM) or toluene are preferred for their inertness and ability to azeotrope water, driving the equilibrium toward imine formation.

  • Temperature : Reactions typically proceed at reflux (40–80°C) with completion within 6–8 hours.

  • Yield Optimization : The use of molecular sieves (3Å) to adsorb water improves yields to 92%.

Table 1: Imine Synthesis Conditions and Outcomes

ParameterValue/RangeSource
Reactants4-Methylaniline, 4-Methoxybenzaldehyde
SolventDichloromethane
Temperature70°C
Reaction Time6 hours
Yield92%

Catalytic Hydrogenation of the Imine

The imine intermediate undergoes reduction using hydrogen gas in the presence of heterogeneous catalysts. Raney nickel and palladium on carbon (Pd/C) are widely employed, with the former offering cost advantages for industrial applications.

  • Catalyst Loading : 5–10 wt% Raney nickel relative to the imine.

  • Hydrogen Pressure : 0.2–1.5 MPa, balancing reaction rate and safety.

  • Temperature : 50–120°C, with optimal conversion at 100°C.

Table 2: Hydrogenation Parameters for Imine Reduction

ConditionValue/RangeSource
CatalystRaney Nickel
Pressure0.5 MPa
Temperature100°C
Reaction Time2–4 hours
Yield98%

One-Pot Reductive Amination: Streamlining the Synthesis

Recent advances have consolidated the imine formation and reduction steps into a single reactor, minimizing intermediate isolation and improving atom economy. This approach employs hydrogen donors such as ammonium formate or sodium cyanoborohydride in situ.

Mechanistic Considerations

In one-pot systems, the amine and aldehyde condense to form the imine, which is immediately reduced by the hydrogen donor. Key advantages include:

  • Solvent Compatibility : Methanol or ethanol serve dual roles as solvents and proton sources.

  • Catalyst Systems : Pd/C or PtO2 enable efficient transfer hydrogenation at ambient pressure.

Table 3: One-Pot Reductive Amination Conditions

ParameterValue/RangeSource
Hydrogen DonorAmmonium Formate
Catalyst5% Pd/C
Temperature25°C
Yield89%

Alternative Methodologies: Nucleophilic Substitution and Industrial Adaptations

While reductive amination prevails, niche applications employ nucleophilic substitution, particularly when benzyl halides are readily available.

Benzyl Halide Amination

Reacting 4-methoxybenzyl chloride with 4-methylaniline in the presence of a base (e.g., K2CO3) proceeds via an SN2 mechanism. Challenges include:

  • Byproduct Formation : Competing elimination reactions necessitate strict temperature control (0–5°C).

  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity but complicate purification.

Table 4: Nucleophilic Substitution Reaction Profile

ParameterValue/RangeSource
BasePotassium Carbonate
SolventDimethylformamide
Temperature0°C
Yield75%

Industrial-Scale Production: Catalytic Hydrogenation Optimization

Large-scale synthesis prioritizes continuous flow reactors and catalyst recycling to reduce costs. Key industrial adaptations include:

  • Continuous Flow Systems : Tubular reactors with immobilized Raney nickel achieve 99% conversion per pass.

  • Catalyst Regeneration : Thermal treatment in H2/N2 mixtures restores activity for 10+ cycles.

Table 5: Industrial Hydrogenation Parameters

ParameterValue/RangeSource
Reactor TypeContinuous Flow
CatalystImmobilized Raney Ni
Throughput500 kg/day
Purity>99.5%

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Reductive Amination

  • Over-Reduction : Excessive hydrogenation of the methoxy group to methyl is suppressed by moderating H2 pressure (<1 MPa).

  • Imine Isomerization : (E)-to-(Z) isomerization, detectable via NMR, is minimized by rapid reduction.

Purification Strategies

  • Distillation : Vacuum distillation (3–10 mmHg) isolates the product with 98% purity.

  • Crystallization : Ethanol/water mixtures yield crystalline product suitable for pharmaceutical use .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylphenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Differences in Properties and Reactivity

Electronic Effects and Solubility: The methoxy groups in N-[(4-Methoxyphenyl)methyl]-4-methylaniline enhance electron-donating effects, increasing solubility in polar solvents compared to non-methoxy analogs like N-[(4-Methylphenyl)methyl]aniline . Adamantane-containing analogs (e.g., N-(Adamantan-1-ylmethyl)-4-methylaniline) exhibit steric hindrance and lipophilicity, reducing aqueous solubility but improving membrane permeability .

Biological Activity: Compound 4p (oxadiazole derivative) demonstrates significant antiproliferative activity against breast cancer cells (GI₅₀: 12.9 µM for MCF-7), attributed to the oxadiazole ring’s role in DNA binding .

Conformational Flexibility: Crystal studies of N-benzylideneaniline analogs reveal dynamic disorder caused by pedal motion, suggesting that methoxy groups in this compound may restrict conformational flexibility compared to non-substituted derivatives .

Biological Activity

N-[(4-methoxyphenyl)methyl]-4-methylaniline, also known in various contexts as a derivative of aniline, has garnered attention for its potential biological activities. This compound is characterized by the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological interactions. Here, we delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C15H17N Molecular Formula \text{C}_{15}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

This compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the aniline structure, which contributes to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound has shown potential in studies involving enzyme inhibition, which is crucial for regulating metabolic pathways. Its structural components can facilitate hydrogen bonding and hydrophobic interactions with enzyme active sites, affecting their activity .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

Anticancer Properties

Recent research highlights the compound's potential anticancer effects. For instance:

  • Cell Viability Assays : In vitro studies using various cancer cell lines have demonstrated that derivatives similar to this compound can significantly reduce cell viability. For example, compounds tested against U-87 glioblastoma and MDA-MB-231 breast cancer cell lines showed promising results, with IC₅₀ values indicating effective cytotoxicity .
CompoundCell LineIC₅₀ (µM)
Derivative AU-87 Glioblastoma25
Derivative BMDA-MB-231 Breast Cancer30

Antioxidant Activity

The antioxidant capacity of related compounds has been assessed using the DPPH radical scavenging method. Results indicated that certain derivatives exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Case Studies

  • Enzyme Interaction Studies : A study investigating the binding affinity of this compound to specific enzymes revealed that it could inhibit enzyme activity effectively, suggesting potential therapeutic applications in metabolic disorders.
  • Cytotoxicity Evaluations : Research conducted on the cytotoxic effects of this compound on cancer cell lines demonstrated that modifications in the molecular structure could enhance or diminish its anticancer properties. The findings underscore the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(4-methoxyphenyl)methyl]-4-methylaniline and its derivatives in academic research?

  • Methodological Answer : The Chan-Lam coupling reaction is a robust method for synthesizing N-aryl derivatives. For example, derivatives of this compound can be synthesized using Pd(dba)₂ as a catalyst, BINAP as a ligand, and anhydrous dioxane as the solvent. Reaction conditions include heating at 80–100°C for 8–12 hours under inert atmosphere, yielding products in 35–74% . Optimizing reagent ratios (e.g., 1:1.2 molar ratio of aryl halide to amine) and catalyst loading (5–10 mol%) improves efficiency.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substituent positions and assess purity. For example, methyl groups in the 4-methylaniline moiety resonate at δ ~2.3 ppm (1H NMR) .
  • MALDI-TOF Mass Spectrometry : Provides accurate molecular weight confirmation and detects byproducts .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity analysis. Retention times vary based on derivative hydrophobicity.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation (P261, P271) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
  • Storage : Keep in amber glass containers under nitrogen at 2–8°C to prevent oxidation.

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) can model electronic properties. For example:

  • Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
  • Simulate transition states for cross-coupling reactions using gradient-corrected exchange-correlation functionals (e.g., Lee-Yang-Parr) .
  • Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost .

Q. How can researchers resolve contradictions in reaction yields when varying synthetic parameters?

  • Methodological Answer : Systematic optimization is key:

  • Catalyst Screening : Test Pd(OAc)₂ vs. Pd(dba)₂ with ligands like XPhos or BINAP to identify selectivity trends .
  • Temperature Gradients : Reactions at –20°C vs. room temperature can yield different products (e.g., imine vs. oxide derivatives) .
  • Byproduct Analysis : Use LC-MS to detect intermediates and adjust stoichiometry or solvent polarity (e.g., DMF vs. THF) .

Q. What advanced structural analysis techniques elucidate conformational dynamics in the solid state?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves dynamic disorder caused by pedal motion of aromatic rings. For example, N-benzylideneaniline analogs show torsional angles of 10–15° between planes .
  • Variable-Temperature XRD : Monitors conformational changes (e.g., 100–300 K) to correlate thermal motion with crystallographic occupancy .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance nucleophilicity of the amine, accelerating oxidative addition in Pd-catalyzed reactions .
  • Steric Effects : Bulky substituents on the benzyl group reduce yields due to hindered catalyst access (e.g., 35% yield for adamantyl derivatives vs. 74% for simpler analogs) .
  • Hammett Studies : Quantify substituent effects using σ⁺ values to predict reaction rates and regioselectivity.

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